molecular formula C11H7NO5 B1457909 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid CAS No. 1375064-71-3

5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

Cat. No. B1457909
M. Wt: 233.18 g/mol
InChI Key: FUWUAFDSPMHYPU-UHFFFAOYSA-N
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Description

5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid is a chemical compound with the molecular formula C11H7NO5 . It has a molecular weight of 233.18 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid is 1S/C11H7NO5/c13-10(14)7-3-1-6(2-4-7)9-5-8(11(15)16)12-17-9/h1-5H,(H,13,14)(H,15,16) . This indicates the presence of an isoxazole ring attached to a carboxyphenyl group.


Physical And Chemical Properties Analysis

5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid is a white to yellow solid . The compound should be stored at +4°C .

Scientific Research Applications

  • Antitubercular Agents

    • Field : Medical and Pharmaceutical Research .
    • Application : Isoxazole carboxylic acid derivatives have been studied as promising antitubercular agents .
    • Methods : The synthesis and biological evaluation of urea and thiourea variants of 5-phenyl-3-isoxazolecarboxylic acid methyl esters were carried out .
    • Results : The compounds displayed potent in vitro activity not only against drug-susceptible Mycobacterium tuberculosis but also against drug-resistant strains .
  • Drug Discovery

    • Field : Drug Discovery and Development .
    • Application : Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research .
    • Methods : Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
    • Results : The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
  • Peptide Synthesis

    • Field : Biochemistry .
    • Application : A new unnatural β-amino acid, presenting various biological activities, was successfully coupled to a resin-bound peptide .
    • Methods : The new unnatural β-amino acid was synthesized and then coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis .
    • Results : The new unnatural β-amino acid was successfully synthesized and coupled to a resin-bound peptide .
  • Heterocyclic Building Blocks

    • Field : Organic Chemistry .
    • Application : Isoxazole derivatives, such as 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid, are used as heterocyclic building blocks in organic synthesis .
    • Methods : These compounds can be synthesized and used in various reactions to create more complex molecules .
    • Results : The products of these reactions have a wide range of applications in different fields, including pharmaceuticals and materials science .
  • Metal-Free Synthetic Routes

    • Field : Green Chemistry .
    • Application : Development of metal-free synthetic routes for the synthesis of isoxazoles .
    • Methods : This involves the use of alternative catalysts or reaction conditions that do not require the use of metals .
    • Results : These methods can lead to the synthesis of isoxazoles with significant biological interests, reducing the environmental impact of the synthesis process .
  • Synthesis of Bioactive Peptides

    • Field : Biochemistry .
    • Application : The application of β-amino acid in the synthesis of a new class of bioactive peptides .
    • Methods : The new unnatural β-amino acid was synthesized and then coupled to a resin-bound peptide using different reaction conditions .
    • Results : The obtained results present the possibility of the application of this β-amino acid in the synthesis of a new class of bioactive peptides .

Safety And Hazards

The compound is associated with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-(4-carboxyphenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-10(14)7-3-1-6(2-4-7)9-5-8(11(15)16)12-17-9/h1-5H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWUAFDSPMHYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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